6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Overview
Description
6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a hexahydro-2H-3,5-methanocyclopenta[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl: Another related compound with distinct reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C9H9F3O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)8-2-3-1-4(8)6(5(3)13)15-7(8)14/h3-6,13H,1-2H2 |
InChI Key |
IOXNTCDKBZLYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C(C2O)OC3=O)C(F)(F)F |
Origin of Product |
United States |
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